molecular formula C19H21N3O2 B2454104 N2-methyl-N1-phenethylindoline-1,2-dicarboxamide CAS No. 1100762-98-8

N2-methyl-N1-phenethylindoline-1,2-dicarboxamide

Cat. No.: B2454104
CAS No.: 1100762-98-8
M. Wt: 323.396
InChI Key: XURIUINSNBOQDN-UHFFFAOYSA-N
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Description

N2-methyl-N1-phenethylindoline-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains two carboxamide groups and a phenethyl group attached to the nitrogen atoms of the indoline ring. Due to its unique structure, this compound has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N1-phenethylindoline-1,2-dicarboxamide typically involves the reaction of indoline-1,2-dicarboxylic acid with appropriate amines under specific conditions. One common method involves the use of N-methyl and N-phenethyl amines in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired dicarboxamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and optimized reaction parameters ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-phenethylindoline-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indoline ring or the phenethyl group are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of N2-methyl-N1-phenethylindoline-1,2-dicarboxylic acid.

    Reduction: Formation of N2-methyl-N1-phenethylindoline-1,2-diamine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

N2-methyl-N1-phenethylindoline-1,2-dicarboxamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N2-methyl-N1-phenethylindoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide
  • N1-phenethylindoline-1,2-dicarboxamide

Uniqueness

N2-methyl-N1-phenethylindoline-1,2-dicarboxamide is unique due to the presence of both methyl and phenethyl groups attached to the nitrogen atoms of the indoline ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar indoline derivatives. The specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-N-methyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-20-18(23)17-13-15-9-5-6-10-16(15)22(17)19(24)21-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURIUINSNBOQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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